Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions usually include refluxing in methanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are more environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom. The presence of the dichlorophenyl group enhances its lipophilicity and potential biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The structure-activity relationship suggests that the substitution pattern on the isoxazole ring significantly influences antimicrobial potency .
2. Antitubercular Activity
This compound has been evaluated for its antitubercular activity. In a study focusing on derivatives of isoxazole, it was found that certain compounds displayed promising activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes critical in various biochemical pathways. For example, it has been shown to act as a competitive inhibitor of serine acetyltransferase (SAT), which plays a role in the synthesis of coenzyme A. This inhibition was characterized by determining the IC50 values, indicating effective concentrations required for inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : Modifications on the phenyl ring and isoxazole nitrogen can significantly enhance or diminish biological activity.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances activity by stabilizing charged intermediates during enzyme interactions .
Case Study 1: Antitubercular Efficacy
A study conducted by researchers evaluated several isoxazole derivatives against drug-resistant strains of M. tuberculosis. This compound was among those tested, demonstrating an MIC90 value indicating effective bactericidal activity while maintaining low cytotoxicity towards human cells .
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its inhibitory effects on SAT. The compound exhibited significant inhibition with an IC50 value that positions it as a potential lead compound for further development in treating metabolic disorders related to coenzyme A synthesis .
Table 1: Biological Activity Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall | |
Antitubercular | Inhibition of M. tuberculosis growth | |
Enzyme Inhibition (SAT) | Competitive inhibition |
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C11H7Cl2NO3 |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
InChI Key |
XTICVRDHMGWBHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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